molecular formula C9H10N4O B091511 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 303192-36-1

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B091511
CAS No.: 303192-36-1
M. Wt: 190.2 g/mol
InChI Key: VPYFFIZLDRLOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with formamide or formic acid, leading to the formation of the triazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Formation of 5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-amine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects . The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Biological Activity

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is a member of the triazole family, known for its diverse biological activities. The triazole ring structure contributes significantly to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H10N4OC_9H_{10}N_4O and features a triazole ring substituted with a 2-methoxyphenyl group. The presence of the amine group enhances its potential interactions with biological targets.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that compounds similar to this compound exhibit significant growth inhibition against various cancer cell lines.

In a study involving a panel of 60 human cancer cell lines, triazole derivatives showed promising results with over 60% growth inhibition in multiple cell types, including leukemia and lung cancer . Specifically:

Cell Line TypeGrowth Inhibition (%)
Leukemia>60
Lung Cancer>60
Colon Cancer>60
Central Nervous System>60

The mechanism of action often involves the modulation of signaling pathways associated with cancer proliferation and survival.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Studies have shown that this compound and its analogs possess significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Triazole derivatives have been reported to inhibit bacterial growth effectively. In vitro studies demonstrated that certain triazole compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like tetracycline .
  • Antifungal Activity : Compounds similar to this compound have shown potent antifungal activity against various strains of fungi. The MIC values for these compounds were reported as low as 0.009 mg/mL against specific fungal pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that some triazoles reduce inflammation markers in vitro and in vivo models .

Study on Anticancer Efficacy

A notable study synthesized several triazole derivatives and evaluated their anticancer efficacy against various cell lines. The results indicated that some derivatives achieved over 30% growth inhibition in renal cancer cell lines (UO-31) at concentrations as low as 105M10^{-5}M . This highlights the potential of modifying the triazole structure to enhance biological activity.

Evaluation of Antimicrobial Properties

In another investigation, the antimicrobial efficacy of several triazole compounds was assessed against clinical isolates of bacteria and fungi. The study revealed that some derivatives exhibited superior activity compared to conventional antifungal agents like ketoconazole .

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFFIZLDRLOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345527
Record name 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303192-36-1
Record name 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.